molecular formula C19H17FN2O3 B14860978 3-(3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid

3-(3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B14860978
M. Wt: 340.3 g/mol
InChI Key: MQCCWVSQIZUEQF-UHFFFAOYSA-N
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Description

3-(3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be done via electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the fluorophenyl and pyrazole groups.

    4-(3-Fluorophenylcarbamoyl)phenylboronic acid: Contains a fluorophenyl group but differs in the rest of the structure.

Uniqueness

3-(3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C19H17FN2O3/c1-25-17-9-7-16(8-10-17)22-12-14(4-11-18(23)24)19(21-22)13-2-5-15(20)6-3-13/h2-3,5-10,12H,4,11H2,1H3,(H,23,24)

InChI Key

MQCCWVSQIZUEQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CCC(=O)O

Origin of Product

United States

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